molecular formula C7H5FN2O B3089159 4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one CAS No. 1190310-68-9

4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

Cat. No. B3089159
CAS RN: 1190310-68-9
M. Wt: 152.13 g/mol
InChI Key: YVGMRSFTRRCISC-UHFFFAOYSA-N
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Description

4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a heterocyclic compound that contains a pyrrole ring fused with a pyridine ring. The fluoro substituent at position 4 of the pyrrole ring makes it an interesting target for drug discovery.

Scientific Research Applications

Fibroblast Growth Factor Receptor (FGFR) Inhibitor

“4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one” derivatives have shown potent activities against FGFR1, 2, and 3 . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . For example, compound 4h, a derivative of “4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one”, exhibited potent FGFR inhibitory activity .

Cancer Therapy

The abnormal activation of the FGFR signaling pathway plays a crucial role in various types of tumors, including breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer . Therefore, “4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one” derivatives, which inhibit FGFRs, can be used in cancer therapy .

Inhibition of Cell Proliferation

In vitro studies have shown that “4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one” derivatives can inhibit cell proliferation . For instance, compound 4h inhibited breast cancer 4T1 cell proliferation .

Induction of Cell Apoptosis

“4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one” derivatives can induce cell apoptosis . This property is beneficial in cancer therapy, where the goal is to kill cancer cells .

Inhibition of Cell Migration and Invasion

“4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one” derivatives can inhibit the migration and invasion of cells . This is particularly important in preventing the spread of cancer cells .

LSD1 Inhibitor

“4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one” has been found to be a potent and reversible inhibitor of Lysine Specific Demethylase 1 (LSD1) . LSD1 is a histone demethylase, and its overexpression is associated with various cancers .

Mechanism of Action

properties

IUPAC Name

4-fluoro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h2-3H,1H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGMRSFTRRCISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=NC=C2NC1=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201222811
Record name 4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

CAS RN

1190310-68-9
Record name 4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190310-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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